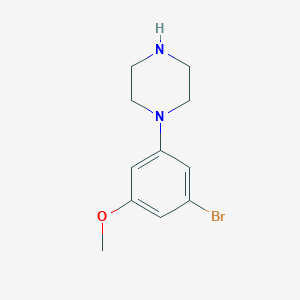
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of an ethynyl group and a trifluoroethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol in the presence of a suitable base (e.g., potassium carbonate) to form 4-(2,2,2-trifluoroethoxy)benzoic acid.
Ethynylation: The final step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-(2,2,2-trifluoroethoxy)benzoic acid is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Reduction: Formation of 3-ethynyl-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ethynyl and trifluoroethoxy groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the trifluoroethoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzoic acid: Lacks the trifluoroethoxy group, making it less hydrophobic and potentially less bioavailable.
3-Ethynyl-4-methoxybenzoic acid: Contains a methoxy group instead of a trifluoroethoxy group, which can alter its chemical reactivity and biological activity.
3-Ethynyl-4-(2,2,2-trifluoroethoxy)phenol: Similar structure but with a phenol group instead of a carboxylic acid, affecting its acidity and reactivity.
Uniqueness
3-Ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of its ethynyl and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H7F3O3 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
3-ethynyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H7F3O3/c1-2-7-5-8(10(15)16)3-4-9(7)17-6-11(12,13)14/h1,3-5H,6H2,(H,15,16) |
InChI Key |
ALMFQSAJONBTED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)





![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
